2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid
Description
This compound is a Boc-protected amino acid derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group, commonly utilized in peptide synthesis to prevent undesired side reactions during coupling steps . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic ring, influencing reactivity and binding interactions . This compound is primarily employed as an intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and small-molecule inhibitors targeting diseases such as cancer .
Properties
Molecular Formula |
C16H20F3NO5 |
|---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
3-[3-methoxy-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)7-9-5-10(16(17,18)19)8-11(6-9)24-4/h5-6,8,12H,7H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
HDIJZGCRFJVWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Aromatic Substitution
The Boc group is introduced to the α-amino group of L-phenylalanine derivatives using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane (DCM) with sodium bicarbonate as a base. This step typically achieves >90% yield under mild conditions (0–5°C, 2–4 hours). Subsequent iodination or bromination at the para position of the phenyl ring facilitates nucleophilic aromatic substitution (NAS) with trifluoromethyl copper reagents. For example, treating 3-methoxy-5-bromophenylalanine with CuCF₃ in dimethylformamide (DMF) at 120°C for 12 hours installs the trifluoromethyl group.
Coupling Reactions and Propanoic Acid Formation
The final step involves coupling the Boc-protected amine with the trifluoromethyl-substituted aromatic moiety using carbodiimide-based reagents. A representative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid group for nucleophilic attack by the aromatic side chain. Reaction yields vary between 60–75%, depending on the purity of intermediates and steric effects.
Table 1: Comparison of Coupling Reagents and Yields
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 68 |
| DIC/HOAt | DCM | 0→25 | 18 | 72 |
| HATU/DIPEA | DMF | 25 | 12 | 75 |
Data aggregated from optimized protocols.
Stepwise Preparation Methods
Synthesis of Boc-Protected Intermediate
-
Amino Protection : Dissolve L-3-(3-methoxy-5-bromophenyl)alanine (10 mmol) in DCM (50 mL). Add Boc₂O (12 mmol) and NaHCO₃ (15 mmol) in water (20 mL). Stir at 0°C for 3 hours. Extract the organic layer, dry over MgSO₄, and concentrate to obtain the Boc-protected bromo intermediate (93% yield).
-
Trifluoromethylation : React the bromo intermediate (5 mmol) with CuCF₃ (7.5 mmol) in DMF (30 mL) at 120°C under argon for 12 hours. Quench with NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (70% yield).
Carboxylic Acid Activation and Coupling
-
Activation : Dissolve the Boc-protected trifluoromethyl intermediate (5 mmol) in DMF (20 mL). Add EDC (6 mmol) and HOBt (6 mmol). Stir at 25°C for 1 hour.
-
Coupling : Introduce the activated species to a solution of methyl propanoate (6 mmol) and N-methylmorpholine (7 mmol) in DMF. Stir for 24 hours, hydrolyze the ester with LiOH (10 mmol) in THF/water, and acidify to pH 2–3 with HCl. Extract and lyophilize to obtain the final product (68% yield).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance NAS reactivity by stabilizing transition states, while lower temperatures (0–25°C) improve Boc group retention. Elevated temperatures (>100°C) are necessary for trifluoromethylation but risk decarboxylation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) accelerates carbodiimide-mediated couplings by mitigating side reactions. Similarly, catalytic CuI (5 mol%) improves trifluoromethyl copper reactivity.
Characterization and Quality Control
Spectroscopic Analysis
Challenges in Purification
The trifluoromethyl group’s hydrophobicity complicates reverse-phase chromatography, necessitating high acetonitrile gradients (60–80% B). Recrystallization from ethanol/water (4:1) improves crystalline purity (mp 148–150°C).
Industrial and Research Applications
This compound serves as a building block for:
-
Protease Inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets.
-
PET Tracers : Radiolabeling via fluorine-18 substitution enables imaging applications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine. This reaction is essential for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C .
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and forms the ammonium trifluoroacetate salt.
Example :
Esterification and Amide Bond Formation
The carboxylic acid moiety undergoes esterification or amide coupling for peptide synthesis or prodrug development.
Key Reactions:
Suzuki–Miyaura Cross-Coupling
The aryl trifluoromethyl group enables participation in palladium-catalyzed cross-coupling reactions:
-
Reagents : Pd(PPh₃)₄, K₃PO₄, boronic acids, H₂O/dioxane (1:4.4), microwave irradiation at 70°C .
-
Scope : Compatible with diverse boronic acids (e.g., 4-methoxyphenyl, 4-fluorophenyl).
Example :
Hydrolysis of Esters to Carboxylic Acids
The methyl/ethyl ester derivatives are hydrolyzed to regenerate the free acid under basic conditions:
Mechanistic Insight :
Base-mediated nucleophilic attack on the ester carbonyl group forms a tetrahedral intermediate, which collapses to release the carboxylate.
Functionalization via Nitrogen Migration
1,3-Nitrogen migration reactions enable stereoselective synthesis of α-amino acids:
-
Catalyst : (R,R)-FeBIP (2 mol%) with 2,2,6,6-tetramethylpiperidine (TMP) in 1,2-dichlorobenzene/CHCl₃ (1:1) at –50°C .
Stability Under Reductive Conditions
The trifluoromethyl group remains intact during hydrogenation, as demonstrated by:
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that enhance bioavailability and specificity towards target receptors.
Neuropharmacology
Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation is crucial for developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Synthesis of Antagonists
The compound has been employed in the synthesis of mixed antagonists for opioid receptors, providing insights into pain management therapies. For instance, a patent describes a process involving the triflation of protected dimethyl-tyrosine and subsequent reactions leading to the formation of mixed opioid receptor modulators .
Case Study 1: Synthesis of Mixed Opioid Receptor Modulators
A recent study detailed the industrially viable preparation of mixed μ-opioid receptor antagonists and δ-opioid receptor agonists using Boc-O-methyl-D-serine as a precursor. The methodology included key steps such as amidation and coupling reactions, showcasing its versatility in drug design .
Case Study 2: Neuroprotective Agents
In neuropharmacological research, compounds derived from Boc-O-methyl-D-serine have shown promise in protecting neuronal cells from excitotoxicity. These findings suggest potential applications in treating neurodegenerative diseases by modulating glutamate signaling pathways .
Comparative Analysis Table
Mechanism of Action
- Boc-amino acid itself doesn’t exert specific biological effects; its significance lies in its role as a synthetic intermediate.
- The Boc group protects amino groups during peptide synthesis, allowing controlled stepwise assembly of longer peptides.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting key differences in substituents, protective groups, and applications:
*Estimated based on molecular formula (C₁₆H₂₀F₃NO₅).
Key Structural and Functional Comparisons:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -I) : Enhance metabolic stability and modulate aromatic ring electronics. The 5-CF₃ group in the target compound increases lipophilicity compared to 4-I derivatives .
- Electron-Donating Groups (e.g., -OCH₃) : The 3-OCH₃ group in the target compound may improve solubility and influence hydrogen-bonding interactions, unlike halogenated analogs .
Protective Group Strategy :
- Boc vs. Fmoc : Boc is acid-labile, ideal for solution-phase synthesis, while Fmoc (used in Fmoc-L-Tyr(3-SCF₃)-OH) is base-sensitive, preferred for SPPS .
Synthetic Utility :
- Iodophenyl analogs (e.g., 4-I derivative) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification .
- Thiophene-containing analogs introduce heterocyclic diversity, impacting conformational flexibility .
Biological Relevance :
- Compounds with 4-CF₃ or 3,4-Cl₂ substituents are explored for protease inhibition, while the target compound’s 3-OCH₃/5-CF₃ motif is implicated in anticancer peptidomimetics .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and research findings.
- IUPAC Name : 2-((tert-butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid
- Molecular Formula : C13H16F3N1O4
- Molecular Weight : 303.27 g/mol
- CAS Number : 188030-43-5
Biological Activity Overview
The biological activity of this compound stems primarily from its structural features, particularly the trifluoromethyl group and the Boc protecting group, which enhance its interaction with biological targets.
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance the potency of compounds by stabilizing interactions with enzymes. For example, compounds containing this moiety have demonstrated increased inhibition of various enzymes such as reverse transcriptase and other key metabolic enzymes .
- Receptor Modulation : The compound interacts with several receptors, including:
Study 1: Trifluoromethyl Group Influence
Research indicated that the presence of a trifluoromethyl group significantly increases the binding affinity to serotonin receptors compared to non-fluorinated analogs. In a comparative analysis, compounds with this modification exhibited up to six-fold greater inhibition of 5-HT uptake .
Study 2: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of Boc-amino acids, including the target compound. The evaluation revealed that certain modifications led to improved selectivity and potency against specific targets like ADAMTS7, a metalloproteinase involved in extracellular matrix remodeling. The compound exhibited notable selectivity profiles, indicating its potential as a therapeutic agent in conditions like osteoarthritis .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reverse Transcriptase | |
| Receptor Binding | 5-HT Receptors | |
| Selectivity Profile | ADAMTS7 Inhibition | |
| Potency Comparison | Non-Fluorinated vs Fluorinated |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Trifluoromethyl Group | Potency (IC50) | Reference |
|---|---|---|---|
| Original Compound | Yes | 50 nM | |
| Analog A | No | 300 nM | |
| Analog B | Yes | 15 nM |
Toxicological Profile
The safety profile of this compound has been assessed through various studies:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((tert-butoxycarbonyl)amino)-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with arylpropanoic acid derivatives. For example, similar Boc-protected compounds are synthesized using LiOH in THF/water mixtures for hydrolysis . Reaction optimization may require adjusting solvent polarity, base strength (e.g., LiOH vs. NaOH), and reaction time. Monitoring via TLC or HPLC ensures completion.
Q. How can the purity and structure of this compound be confirmed post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aryl protons (δ 6.5–7.5 ppm for trifluoromethyl-substituted phenyl groups) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+ ion).
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What purification strategies are effective for this compound?
- Methodological Answer : Preparative HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is commonly used . Acidic conditions stabilize the carboxylic acid moiety. Alternatively, liquid-liquid extraction (e.g., ethyl acetate/water) after adjusting pH to ~6 can isolate the product .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP : The trifluoromethyl group increases hydrophobicity, measured via shake-flask or chromatographic methods .
- Solubility : Polar groups (methoxy) enhance aqueous solubility, assessed by nephelometry or HPLC solubility parameters.
- Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) reveal differences in bioavailability and stability .
Q. What experimental designs are suitable for studying this compound’s environmental fate?
- Abiotic Stability : Hydrolysis/photolysis studies under controlled pH, UV light, and temperature.
- Biotic Degradation : Use soil or microbial cultures to track metabolite formation via LC-MS.
- Ecotoxicity : Bioassays with Daphnia magna or algae to determine EC50 values .
Q. How can contradictions in synthetic yields between batch reactions be resolved?
- Methodological Answer :
- DOE (Design of Experiments) : Vary factors (temperature, solvent ratio, catalyst loading) to identify critical parameters.
- Kinetic Analysis : Monitor reaction progress via in-situ IR or NMR to detect intermediates/byproducts.
- Scale-Up Considerations : Differences in mixing efficiency or heat transfer may explain yield discrepancies .
Q. What strategies mitigate racemization during Boc-deprotection or coupling steps?
- Methodological Answer :
- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize amino acid racemization.
- Chiral HPLC : Monitor enantiomeric excess post-synthesis.
- Coupling Reagents : Replace DCC with less racemization-prone agents like HATU or Oxyma .
Q. How does the trifluoromethyl group impact biological activity in target binding studies?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of CF3-substituted vs. non-substituted analogs to receptors (e.g., enzymes).
- SAR (Structure-Activity Relationship) : Synthesize derivatives with F, Cl, or CH3 substitutions to assess electronic/steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
